6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclohexyloxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction using cyclohexanol and an appropriate leaving group on the pyrimidine ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carboxylic acid group, potentially leading to the formation of an alcohol derivative.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but may include inhibition of dihydrofolate reductase or other key enzymes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexyloxy)-2-methylpyrimidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-Methylpyrimidine-4-carboxylic acid: Lacks the cyclohexyloxy group, which may influence its biological activity and chemical properties.
6-(Cyclohexyloxy)pyrimidine-4-carboxylic acid: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyloxy group can enhance its lipophilicity and membrane permeability, while the carboxylic acid group can improve its solubility and reactivity in aqueous environments. The methyl group can influence its steric and electronic properties, potentially affecting its interactions with biological targets.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-cyclohexyloxy-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-13-10(12(15)16)7-11(14-8)17-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,16) |
InChI Key |
KMUHBSWPFLDHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.